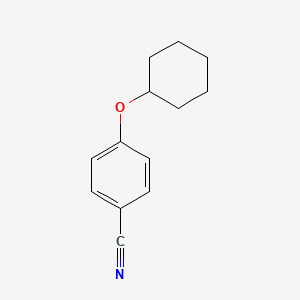

4-(Cyclohexyloxy)benzonitrile

Description

4-(Cyclohexyloxy)benzonitrile is an organic compound with the molecular formula C13H15NO. It is a derivative of benzonitrile, where a cyclohexyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Properties

IUPAC Name |

4-cyclohexyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMHFCUGHJGBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-(Cyclohexyloxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of ionic liquids as catalysts and solvents, which can enhance the reaction efficiency and reduce the environmental impact. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been reported to achieve high yields of benzonitrile derivatives .

Chemical Reactions Analysis

4-(Cyclohexyloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 4-(Cyclohexyloxy)benzonitrile can yield the corresponding amine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: The nitrile group in 4-(Cyclohexyloxy)benzonitrile can undergo nucleophilic substitution reactions.

Scientific Research Applications

4-(Cyclohexyloxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: This compound is utilized in the development of advanced materials, such as liquid crystals and polymers.

Biological Studies: In biological research, 4-(Cyclohexyloxy)benzonitrile is used to study the interactions of nitrile-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

4-(Cyclohexyloxy)benzonitrile can be compared with other benzonitrile derivatives, such as:

Benzonitrile: The parent compound, which lacks the cyclohexyloxy group. Benzonitrile is less lipophilic and has different reactivity.

4-Methoxybenzonitrile: This compound has a methoxy group instead of a cyclohexyloxy group. It is more polar and has different solubility properties.

4-Ethoxybenzonitrile: Similar to 4-(Cyclohexyloxy)benzonitrile but with an ethoxy group.

These comparisons highlight the unique properties of 4-(Cyclohexyloxy)benzonitrile, such as its increased lipophilicity and specific reactivity due to the cyclohexyloxy group.

Biological Activity

4-(Cyclohexyloxy)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 4-(Cyclohexyloxy)benzonitrile can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 270260-65-6

4-(Cyclohexyloxy)benzonitrile functions primarily as an androgen receptor modulator . Its mechanism involves binding to androgen receptors, which influences various biological pathways, including:

- Modulation of gene expression related to androgen signaling.

- Potential anti-inflammatory effects through interaction with cellular receptors.

- Antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activities

The biological activities of 4-(Cyclohexyloxy)benzonitrile can be summarized in the following table:

| Activity | Description |

|---|---|

| Androgen Modulation | Acts as a selective modulator of androgen receptors, influencing hormonal pathways. |

| Antimicrobial Effects | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Anti-inflammatory | May reduce inflammation through receptor modulation and inhibition of inflammatory mediators. |

| Potential Therapeutics | Investigated for applications in treating conditions like benign prostatic hyperplasia (BPH) and other androgen-related disorders. |

Case Study 1: Androgen Receptor Modulation

A study published in Journal of Medicinal Chemistry demonstrated that 4-(Cyclohexyloxy)benzonitrile showed significant affinity for androgen receptors, leading to modulation of androgen-dependent gene expression. The findings suggested its potential use in managing conditions associated with androgen excess, such as prostate cancer .

Case Study 2: Antimicrobial Activity

Research conducted by Lalpara et al. (2021) highlighted the antimicrobial properties of 4-(Cyclohexyloxy)benzonitrile. The compound demonstrated effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The study indicated that the compound could serve as a viable candidate for developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory effects of 4-(Cyclohexyloxy)benzonitrile. The results showed that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.